molecular formula C19H21NO2 B1374300 1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid CAS No. 874990-37-1

1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1374300
CAS No.: 874990-37-1
M. Wt: 295.4 g/mol
InChI Key: KKSMMUXMPIVMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid is a compound belonging to the pyrrolidine class of chemicals Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may employ microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, pyrrolidine derivatives have been shown to inhibit enzymes like COX-2, which play a role in inflammation and pain pathways . The compound’s effects are mediated through its binding to these enzymes, thereby modulating their activity and resulting in therapeutic benefits.

Comparison with Similar Compounds

1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-6-5-9-16(10-14)17-12-20(13-18(17)19(21)22)11-15-7-3-2-4-8-15/h2-10,17-18H,11-13H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSMMUXMPIVMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-Benzyl-4-m-tolyl-pyrrolidine-3-carboxylic acid ethyl ester (4.6 g, 14.5 mmol) was suspended in aqueous HCl (73 mL, 18.0 M), and stirred overnight at 80° C. The reaction mixture was concentrated via rotary evaporation and placed on the vacuum line. MS calculated for C19H21NO2+H: 296, observed: 296.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.